molecular formula C23H21NO6S B491509 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate CAS No. 361179-73-9

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Cat. No. B491509
CAS RN: 361179-73-9
M. Wt: 439.5g/mol
InChI Key: XMFYDWSLUNZBIP-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The exact mechanism of action of 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells, as well as in the development of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can affect various biochemical and physiological processes in the body, including:
1. Cell cycle regulation: The compound has been shown to inhibit the cell cycle progression of cancer cells.
2. Apoptosis induction: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Neuroprotection: The compound has been shown to protect neurons from oxidative stress and other damaging factors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate in lab experiments include:
1. High potency: The compound has been shown to be highly potent in inhibiting the growth of cancer cells and inducing apoptosis.
2. Selectivity: The compound has been shown to be selective towards cancer cells, with minimal effect on normal cells.
3. Low toxicity: The compound has been shown to have low toxicity in animal studies.
The limitations of using 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate in lab experiments include:
1. Limited solubility: The compound has limited solubility in water, which could affect its bioavailability.
2. High cost: The synthesis of the compound is complex and expensive, which could limit its use in large-scale experiments.
3. Limited research: Despite its potential, there is still limited research on the compound, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, including:
1. Optimization of synthesis: Further optimization of the synthesis method could lead to a more cost-effective and scalable production of the compound.
2. Mechanistic studies: Further studies on the mechanism of action of the compound could provide insights into its potential use in different applications.
3. Combination therapy: The compound could be used in combination with other drugs to enhance its effectiveness and reduce toxicity.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion:
2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential use in different applications.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has been used in various scientific research applications, including:
1. Cancer research: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory research: The compound has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory disorders.

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6S/c1-15-22(23(25)29-12-11-28-2)20-14-18(8-10-21(20)30-15)24-31(26,27)19-9-7-16-5-3-4-6-17(16)13-19/h3-10,13-14,24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFYDWSLUNZBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

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